1-Ethynyl-4-fluorobicyclo[2.2.1]heptane
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Overview
Description
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane is a chemical compound with the molecular formula C9H11F and a molecular weight of 138.18 g/mol It is characterized by the presence of an ethynyl group and a fluorine atom attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 1-Ethynyl-4-fluorobicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reducing agent used (e.g., hydrogenation with palladium on carbon).
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-fluorobicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and other electrostatic interactions. These interactions influence the compound’s binding affinity and specificity, affecting its biological activity .
Comparison with Similar Compounds
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane can be compared with similar compounds such as:
1-Ethynylbicyclo[2.2.1]heptane: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluorobicyclo[2.2.1]heptane:
1-Ethynyl-4-chlorobicyclo[2.2.1]heptane: Contains a chlorine atom instead of fluorine, leading to variations in chemical reactivity and biological activity.
The uniqueness of 1-Ethynyl-4-fluorobicyclo[22
Properties
IUPAC Name |
1-ethynyl-4-fluorobicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-2-8-3-5-9(10,7-8)6-4-8/h1H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLULSSAEXKNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCC(C1)(CC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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